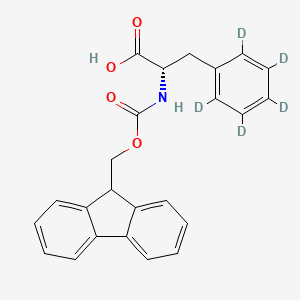
L-Phenyl-D5-alanine-N-fmoc
Übersicht
Beschreibung
L-Phenyl-D5-alanine-N-fmoc (PD5A-N-fmoc) is an amino acid derivative that is used in the synthesis of peptides and proteins. It is an important reagent in peptide synthesis, as it is used to introduce a phenyl group into a peptide chain. It is also used for the synthesis of peptide libraries and for the preparation of peptide-based drugs.
Wissenschaftliche Forschungsanwendungen
Biomolecular NMR
Summary of the Application
“L-Phenyl-D5-alanine-N-fmoc” is used in Biomolecular Nuclear Magnetic Resonance (NMR) studies. NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .
Methods of Application
In Biomolecular NMR, “L-Phenyl-D5-alanine-N-fmoc” is used to synthesize isotope-labeled peptides. These peptides are then used in NMR experiments to study the structure, reaction mechanism, and reaction kinetics of compounds .
Results or Outcomes
The use of “L-Phenyl-D5-alanine-N-fmoc” in Biomolecular NMR allows for detailed structural and kinetic studies of compounds, providing valuable insights into their behavior and interactions .
Proteomics
Summary of the Application
“L-Phenyl-D5-alanine-N-fmoc” is used in the field of proteomics, which is the large-scale study of proteins, particularly their structures and functions .
Methods of Application
In proteomics, “L-Phenyl-D5-alanine-N-fmoc” is used to synthesize isotope-labeled peptides for Mass Spectrometry (MS)-based protein quantitation .
Results or Outcomes
The use of “L-Phenyl-D5-alanine-N-fmoc” in proteomics allows for accurate quantification of proteins in complex biological samples, aiding in the identification and characterization of proteins .
Peptide Synthesis
Summary of the Application
“L-Phenyl-D5-alanine-N-fmoc” is used in the field of peptide synthesis, which involves the production of peptides, which are short chains of amino acid monomers linked by peptide bonds .
Methods of Application
“L-Phenyl-D5-alanine-N-fmoc” is used as a building block in the preparation of various peptides using the standard Fmoc solid-phase synthesis .
Results or Outcomes
The use of “L-Phenyl-D5-alanine-N-fmoc” in peptide synthesis allows for the production of a wide range of peptides with various properties and functions .
Drug Discovery
Summary of the Application
“L-Phenyl-D5-alanine-N-fmoc” is used in the field of drug discovery. Stable isotopes like deuterium (D5) are often used in drug design to modify the drug’s metabolic properties without changing its therapeutic function .
Methods of Application
In drug discovery, “L-Phenyl-D5-alanine-N-fmoc” can be used to synthesize deuterium-labeled drug candidates. These candidates are then tested for their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Results or Outcomes
The use of “L-Phenyl-D5-alanine-N-fmoc” in drug discovery can lead to the development of new drugs with improved pharmacokinetic properties, potentially leading to better therapeutic outcomes .
Hydrogel Formation
Summary of the Application
“L-Phenyl-D5-alanine-N-fmoc” has been found to play a key role in the formation of hydrogels, which are networks of polymer chains that are hydrophilic .
Methods of Application
In hydrogel formation, “L-Phenyl-D5-alanine-N-fmoc” is used to synthesize peptides that can self-assemble into hydrogels under certain conditions .
Results or Outcomes
The use of “L-Phenyl-D5-alanine-N-fmoc” in hydrogel formation allows for the creation of hydrogels with specific properties, which can be used in various applications, such as drug delivery and tissue engineering .
Molecular Biology
Summary of the Application
“L-Phenyl-D5-alanine-N-fmoc” is used in the field of molecular biology, particularly in the study of self-assembling peptides .
Methods of Application
In molecular biology, “L-Phenyl-D5-alanine-N-fmoc” is used to synthesize peptides that can self-assemble into supramolecular nanostructures .
Results or Outcomes
The use of “L-Phenyl-D5-alanine-N-fmoc” in molecular biology allows for the study of the self-assembly process and the properties of the resulting nanostructures .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-XFTMQEPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192525 | |
| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenyl-D5-alanine-N-fmoc | |
CAS RN |
225918-67-2 | |
| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225918-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



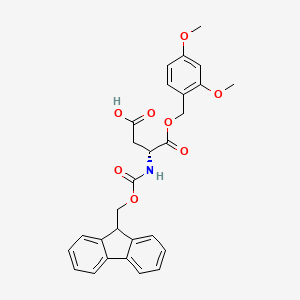

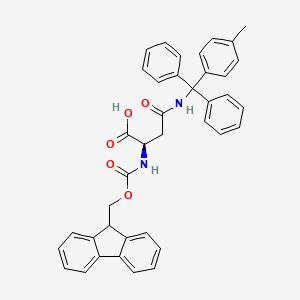
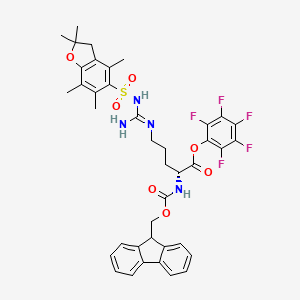
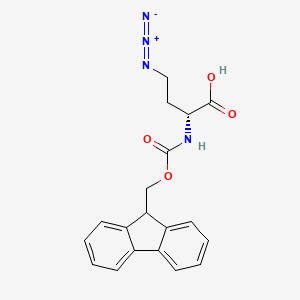
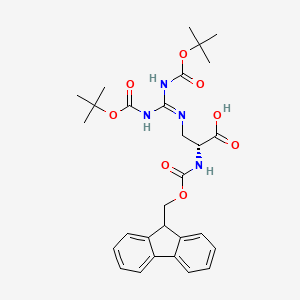
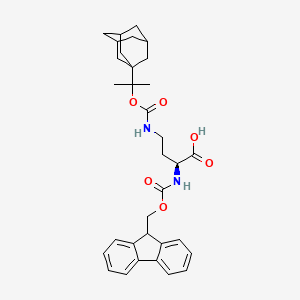
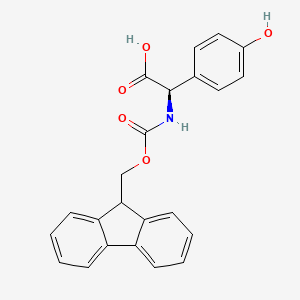
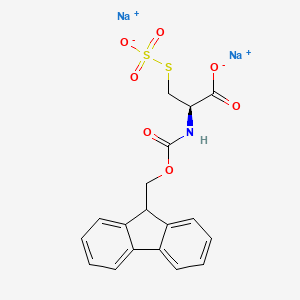

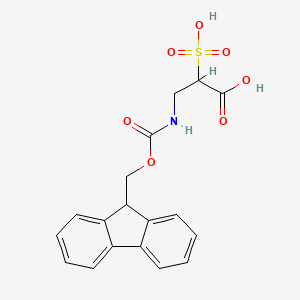
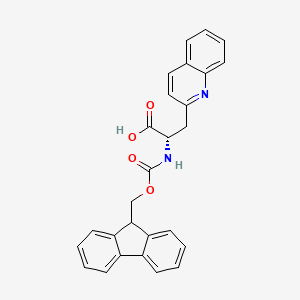
![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)